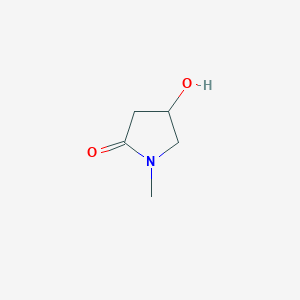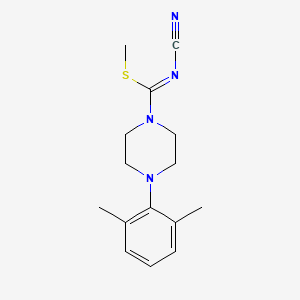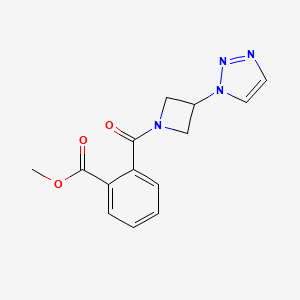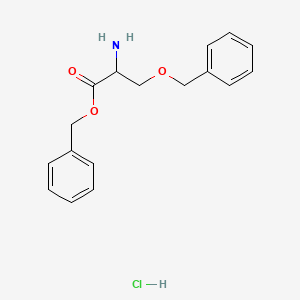
Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
描述
Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride is a chemical compound with the molecular formula C17H20ClNO3 and a molecular weight of 321.8 g/mol . It is also known by its IUPAC name, benzyl O-benzyl-L-serinate hydrochloride . This compound is a derivative of serine, an amino acid, and is often used in various chemical and pharmaceutical research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride typically involves the protection of the hydroxyl group of serine, followed by the introduction of the benzyl group. One common method includes the use of benzyl carbonochloridate (CbzCl) as a protecting group for the amino group of serine. The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) in an organic solvent like dichloromethane (CH2Cl2) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, inert atmosphere, and purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in the presence of suitable nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 2-oxo-3-(benzyloxy)propanoate, while reduction may produce benzyl 2-amino-3-(benzyloxy)propanol .
科学研究应用
Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptoids and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Benzyl 2-amino-3-hydroxypropanoate hydrochloride: Lacks the benzyloxy group, making it less lipophilic.
Benzyl 2-amino-3-(methoxy)propanoate hydrochloride: Contains a methoxy group instead of a benzyloxy group, altering its reactivity and biological activity.
Uniqueness
Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride is unique due to its specific structural features, such as the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
benzyl 2-amino-3-phenylmethoxypropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVLJMLSSCOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21948-10-7 | |
| Record name | 21948-10-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2889668.png)
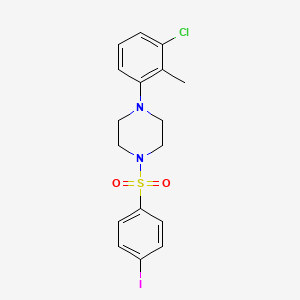
![N-[4-(hydrazinocarbonyl)phenyl]propanamide](/img/structure/B2889673.png)
![6-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2889675.png)
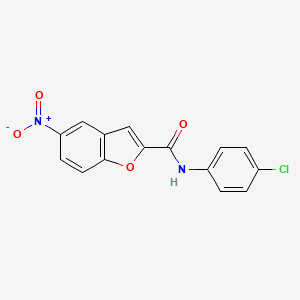
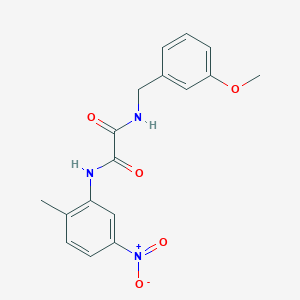
![3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2889680.png)
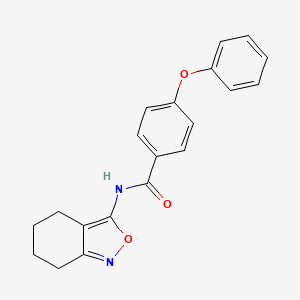
![2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2889682.png)
